4-(10-Bromoanthracen-9-yl)benzonitrile
CAS No.: 937372-45-7
Cat. No.: VC4133284
Molecular Formula: C21H12BrN
Molecular Weight: 358.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937372-45-7 |
|---|---|
| Molecular Formula | C21H12BrN |
| Molecular Weight | 358.2 |
| IUPAC Name | 4-(10-bromoanthracen-9-yl)benzonitrile |
| Standard InChI | InChI=1S/C21H12BrN/c22-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)15-11-9-14(13-23)10-12-15/h1-12H |
| Standard InChI Key | RNHJKKXBUXNXPB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(10-Bromoanthracen-9-yl)benzonitrile features a planar anthracene core substituted at the 9-position with a benzonitrile group and at the 10-position with a bromine atom. The anthracene moiety’s extended π-conjugation system contributes to its fluorescence and electronic properties, while the bromine atom enhances reactivity in cross-coupling reactions . The benzonitrile group introduces polarity, influencing solubility and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₂BrN | |
| Molecular Weight | 358.24 g/mol | |
| Melting Point | 200–204°C (202°C typical) | |
| Appearance | White to green crystalline powder |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is primarily synthesized via Suzuki-Miyaura cross-coupling between 9-bromoanthracene and benzeneboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert conditions . Typical yields exceed 70% after purification by column chromatography.
Reaction Scheme:
Table 2: Synthesis Conditions Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Heterogeneous Pd/C (0.5 mol%) |
| Solvent | THF/DMSO | Toluene/Water biphasic |
| Temperature | 80°C | 100–120°C |
| Reaction Time | 12–24 hours | 2–4 hours |
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point of 202°C, indicative of moderate thermal stability . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and aromatic hydrocarbons (e.g., toluene).
Spectroscopic Characterization
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NMR: ¹H NMR confirms the anthracene aromatic protons (δ 7.5–8.5 ppm) and benzonitrile substituents .
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GC-MS: Purity exceeding 98% is verified via gas chromatography .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with reagents like sodium methoxide or amines, yielding derivatives such as 4-(10-methoxyanthracen-9-yl)benzonitrile .
Cross-Coupling Reactions
The bromo group participates in Suzuki, Sonogashira, and Heck couplings, enabling the construction of extended π-systems for optoelectronic materials . For example, coupling with phenylacetylene forms luminescent anthracene-alkyne hybrids.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ oxidizes the anthracene core to anthraquinone, altering electronic properties.
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Reduction: LiAlH₄ reduces the nitrile to an amine, enhancing solubility for biological applications.
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The anthracene core’s high fluorescence quantum yield (Φ ~0.8) makes this compound a viable emissive layer material in blue-emitting OLEDs . Its rigid structure reduces excimer formation, improving color purity.
Fluorescent Probes
Functionalized derivatives serve as bioimaging agents, where the nitrile group enables conjugation to biomolecules . The bromine atom allows post-functionalization with targeting moieties .
Polymeric and Nanomaterials
Incorporation into conductive polymers (e.g., polyaniline composites) enhances charge mobility in organic photovoltaics. Bromine’s reactivity facilitates covalent attachment to carbon nanotubes for hybrid nanomaterials .
| Parameter | Detail |
|---|---|
| CAS RN | 937372-45-7 |
| PubChem CID | 118465253 |
| HS Code | 2926.90.4801 |
Comparison with Halogenated Analogs
Electronic Effects
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Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance, slowing substitution kinetics but improving regioselectivity.
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Bromine vs. Iodine: Iodo analogs exhibit higher reactivity in Sonogashira couplings but lower thermal stability.
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